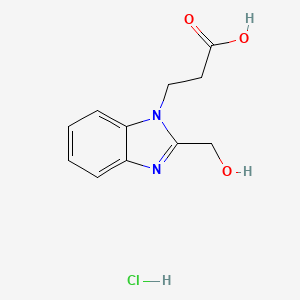

3-(2-HYDROXYMETHYL-BENZOIMIDAZOL-1-YL)-PROPIONICACID HYDROCHLORIDE

Description

3-(2-Hydroxymethyl-benzoimidazol-1-yl)-propionic acid hydrochloride is a benzoimidazole derivative featuring a hydroxymethyl substituent at the 2-position of the benzimidazole ring and a propionic acid moiety linked via the 1-position. Its molecular formula is C₁₁H₁₂N₂O₃·HCl, with a molecular weight of 256.69 g/mol (including HCl). The compound’s CAS number is 797806-58-7, and it is characterized by a predicted boiling point of 499.1±30.0°C, density of 1.37±0.1 g/cm³, and pKa of 4.21±0.10, indicating moderate acidity .

Benzimidazole derivatives are known for diverse biological activities, including antiviral, antimicrobial, and enzyme inhibition properties.

Properties

IUPAC Name |

3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16;/h1-4,14H,5-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKJTDGWYNUARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxymethyl-benzoimidazol-1-yl)-propionic acid hydrochloride typically involves the reaction of benzoimidazole derivatives with propionic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxymethyl-benzoimidazol-1-yl)-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzoimidazole derivatives .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that benzimidazole derivatives exhibit antimicrobial properties. Compounds like 3-(2-HYDROXYMETHYL-BENZOIMIDAZOL-1-YL)-PROPIONIC ACID HYDROCHLORIDE may be investigated for their efficacy against various bacterial strains due to their structural similarity to known antimicrobial agents .

- Anticancer Research

- Neuroprotective Effects

Biochemical Research Applications

- Proteomics

- Drug Development

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzimidazole core could enhance antimicrobial potency.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxymethyl-benzoimidazol-1-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

3-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]-propan-1-ol Dihydrochloride

- Molecular Formula : C₁₂H₁₉Cl₂N₃O₂

- Molecular Weight : 308.20 g/mol

- Key Features: Contains an amino group at the 5-position and a hydroxyethyl group at the 1-position of the benzimidazole. The dihydrochloride salt enhances solubility.

- Comparison: The additional amino and hydroxyethyl groups may improve binding to hydrophilic targets compared to the hydroxymethyl-propionic acid derivative.

2-Chloromethyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₈Cl₂N₂O₂

- Molecular Weight : 259.09 g/mol

- Key Features : Features a chloromethyl group at the 2-position and a carboxylic acid at the 5-position.

- The chloromethyl group may confer higher reactivity in covalent binding scenarios .

Heterocyclic Propionic Acid Derivatives

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : 234.70 g/mol

- Key Features : Contains a fused imidazothiazole ring system with a sulfur atom.

- Comparison: The sulfur atom and fused ring structure may enhance interactions with metal ions or thiol-containing enzymes.

(R)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid

- Molecular Formula : C₉H₉FO₃

- Molecular Weight : 184.16 g/mol

- Key Features : A chiral propionic acid derivative with a fluorophenyl group. Synthesized enzymatically with >99.9% enantiomeric excess .

- Comparison : The fluorophenyl group increases lipophilicity and metabolic stability compared to the hydroxymethyl-benzimidazole derivative. The absence of a heterocyclic ring limits its utility in targeting aromatic-binding pockets.

Pharmacologically Active Propionic Acid Derivatives

NM-3 (Isocoumarin Derivative)

- Key Features: Anti-angiogenic isocoumarin used in combination with radiotherapy.

- Comparison : Unlike NM-3, which targets angiogenesis, the benzoimidazole-propionic acid derivative’s mechanism remains unelucidated. Structural differences (isocoumarin vs. benzimidazole) suggest divergent biological targets.

AMPA Receptor Ligands (e.g., AMPA)

- Key Features: Ionotropic glutamate receptors with propionic acid moieties (e.g., α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).

- Comparison: The benzoimidazole-propionic acid derivative lacks the isoxazole ring critical for AMPA receptor activation.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

3-(2-Hydroxymethyl-benzimidazol-1-yl)-propionic acid hydrochloride, with the CAS number 1052533-01-3, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Formula: C11H13ClN2O3

IUPAC Name: 3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid; hydrochloride

Molecular Weight: 244.69 g/mol

The synthesis of this compound typically involves the reaction of benzoimidazole derivatives with propionic acid under controlled conditions, often utilizing catalysts to enhance yield and purity .

The biological activity of 3-(2-hydroxymethyl-benzimidazol-1-yl)-propionic acid hydrochloride is believed to stem from its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Understanding these mechanisms is crucial for exploring its therapeutic potential in treating diseases.

Antiviral Activity

Recent studies have indicated that derivatives of benzoimidazole compounds exhibit antiviral properties. For instance, research has shown that certain benzoimidazole derivatives can inhibit viral replication in cell cultures, suggesting a potential role in developing antiviral therapies . The exact antiviral mechanisms remain to be fully elucidated, but they may involve interference with viral entry or replication processes.

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests its utility in cancer therapy, particularly in targeting specific types of tumors that express relevant receptors or enzymes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, IC50 values were determined for various cell lines to assess the concentration required to inhibit cell growth by 50%. Results indicate varying degrees of cytotoxicity depending on the cell type and concentration used .

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibitory effects on viral replication | |

| Antitumor | Induces apoptosis in cancer cells | |

| Cytotoxicity | IC50 values range from low to moderate |

Case Study: Antiviral Efficacy

In a recent study focusing on the antiviral efficacy of benzoimidazole derivatives, 3-(2-hydroxymethyl-benzimidazol-1-yl)-propionic acid hydrochloride was tested against several viruses. The compound showed promising results against respiratory viruses, indicating its potential as a therapeutic agent during viral outbreaks .

Case Study: Antitumor Effects

Another investigation examined the antitumor properties of this compound in various cancer models. The results suggested that treatment with the compound led to significant tumor regression in animal models, further supporting its development as a potential anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-hydroxymethyl-benzoimidazol-1-yl)-propionic acid hydrochloride?

- Methodological Answer : The synthesis typically involves two key steps:

Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or oxidative conditions to generate the benzimidazole ring substituted with a hydroxymethyl group .

Propionic acid coupling : The benzimidazole intermediate is reacted with a propionic acid derivative (e.g., via alkylation or carbodiimide-mediated coupling) followed by hydrochloric acid treatment to form the hydrochloride salt .

- Critical Considerations : Ensure anhydrous conditions during coupling to prevent hydrolysis. Purification via recrystallization or column chromatography is recommended for high-purity yields.

Q. How is the structural characterization of this compound performed?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzimidazole ring protons (δ 7.2–8.5 ppm) and propionic acid chain integration (δ 2.5–3.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~2500 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O of propionic acid) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 218.68 (free base) and adducts matching the hydrochloride form .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Screening Protocols :

- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 24–72-hour exposures .

- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin) and validate with triplicate experiments.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Optimization Strategies :

| Variable | Impact | Recommended Adjustment |

|---|---|---|

| Catalyst | Accelerates coupling efficiency | Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) . |

| Solvent | Affects reaction kinetics | Replace polar aprotic solvents (e.g., DMF) with dichloromethane for better intermediate stability . |

| Temperature | Controls side reactions | Maintain 0–5°C during acid chloride formation to minimize degradation . |

- Validation : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of benzimidazole to propionic acid derivative).

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Root Cause Analysis :

- Assay Variability : Differences in cell line sensitivity (e.g., Gram-negative vs. Gram-positive bacteria) or culture conditions (aerobic vs. anaerobic) may skew results .

- Compound Stability : Degradation in aqueous buffers (pH-dependent) could reduce observed activity. Validate stability via HPLC before assays .

- Resolution : Perform dose-response curves across multiple models and standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. What computational tools aid in elucidating its mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase (antimicrobial) or tubulin (anticancer) .

- Retrosynthesis Prediction : AI tools (e.g., Reaxys or Pistachio) propose alternative synthetic routes and optimize reaction steps .

- Key Insight : Docking studies suggest the hydroxymethyl group enhances hydrogen bonding with active sites, while the propionic acid moiety improves solubility .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- SAR Framework :

| Modification | Biological Impact | Reference |

|---|---|---|

| Hydroxymethyl replacement | Reduced antimicrobial activity (loss of H-bonding) | |

| Propionic acid chain elongation | Improved cellular uptake but increased cytotoxicity | |

| Benzimidazole halogenation | Enhanced DNA intercalation (e.g., bromine at C5) |

- Experimental Design : Synthesize analogs with systematic substitutions and test in parallel assays. Use principal component analysis (PCA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.